4?-Bromo-2?-hydroxy-2,2,2-trifluoroacetophenone
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Overview
Description
4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of acetophenone, characterized by the presence of a bromine atom, a hydroxyl group, and three fluorine atoms attached to the acetophenone core. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone typically involves the bromination of 2-hydroxyacetophenone followed by trifluoromethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products like ketones or aldehydes.
- Reduced products like alcohols .
Scientific Research Applications
4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with biological molecules .
Comparison with Similar Compounds
- 4′-Bromo-2,2,2-trifluoroacetophenone
- 4-Bromo-2-hydroxybenzaldehyde
- 4-Bromo-2-hydroxybenzoic acid methyl ester
Uniqueness: 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZMDJZXOOKVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184850-45-0 |
Source
|
Record name | 1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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